molecular formula C14H11FO3 B13406916 Methyl 4-fluoro-3-phenoxybenzoate CAS No. 117252-08-1

Methyl 4-fluoro-3-phenoxybenzoate

Cat. No.: B13406916
CAS No.: 117252-08-1
M. Wt: 246.23 g/mol
InChI Key: JYKULQBXNKHHEF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-phenoxybenzoate is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 4-fluorophenylboronic acid and 3-phenoxybenzoyl chloride can be used as starting materials .

The reaction conditions for the Suzuki-Miyaura coupling include:

  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base (e.g., K2CO3)
  • Solvent (e.g., toluene or ethanol)
  • Temperature: 80-100°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-fluoro-3-phenoxybenzoic acid

    Reduction: 4-fluoro-3-phenoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-phenoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of 3-phenoxybenzoic acid have been shown to activate peroxisome proliferator-activated receptor γ (PPARγ) and inhibit protein glycation . These interactions can modulate metabolic pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4-fluoro-3-phenoxybenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of the fluorine atom and the phenoxy group, which imparts distinct chemical and biological properties.

Properties

CAS No.

117252-08-1

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

methyl 4-fluoro-3-phenoxybenzoate

InChI

InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JYKULQBXNKHHEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

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